molecular formula C13H12O2 B11899348 2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one

2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one

Cat. No.: B11899348
M. Wt: 200.23 g/mol
InChI Key: BDLGSYYVWQPEMH-HWKANZROSA-N
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Description

2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one is a chemical compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromone core substituted with a methyl group and a propenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate starting materials under specific reaction conditions. For instance, the reaction of 2-methylchromone with propenyl bromide in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the chromone core can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-[(1E)-1-propenyl]pyrazine
  • (E)-1-Methyl-2-(prop-1-en-1-yl)disulfane

Uniqueness

2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one is unique due to its specific substitution pattern on the chromone core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

2-methyl-8-[(E)-prop-1-enyl]chromen-4-one

InChI

InChI=1S/C13H12O2/c1-3-5-10-6-4-7-11-12(14)8-9(2)15-13(10)11/h3-8H,1-2H3/b5-3+

InChI Key

BDLGSYYVWQPEMH-HWKANZROSA-N

Isomeric SMILES

C/C=C/C1=C2C(=CC=C1)C(=O)C=C(O2)C

Canonical SMILES

CC=CC1=C2C(=CC=C1)C(=O)C=C(O2)C

Origin of Product

United States

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